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Compound of Interest

Compound Name: Dimethyl 2-bromoterephthalate

Cat. No.: B101079

Introduction: The Strategic Importance of a
Functionalized Aromatic Building Block

In the landscape of modern organic synthesis, halogenated aromatic esters stand as pivotal
intermediates, bridging the gap between simple starting materials and complex molecular
architectures.[1] Among these, Dimethyl 2-bromoterephthalate (CAS No. 18643-86-2) has
emerged as a particularly valuable reagent for researchers in medicinal chemistry, materials
science, and polymer chemistry.[1] Its structure, featuring a 1,4-benzenedicarboxylate
(terephthalate) framework with a strategically placed bromine atom ortho to one of the methyl
ester groups, offers a unique combination of reactivity and functionality.[1] The bromine atom
serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the ester
groups provide avenues for further derivatization, such as hydrolysis to carboxylic acids or
reduction to alcohols.[1] This guide provides an in-depth exploration of the synthesis,
properties, reactivity, and applications of Dimethyl 2-bromoterephthalate, offering both
theoretical insights and field-proven experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of Dimethyl 2-
bromoterephthalate is fundamental to its effective use in the laboratory.
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Core Properties

Property Value Source
CAS Number 18643-86-2 [2][3]
Molecular Formula C10H9BrOa [2][4]
Molecular Weight 273.08 g/mol [2]

White to yellow or orange
Appearance _ [5]
crystalline powder

Melting Point 52-57 °C [31[5]
Boiling Point (Predicted) 323.7+22.0°C [3]
Density (Predicted) 1.505 + 0.06 g/cm?3 [3]

dimethyl 2-bromobenzene-1,4-
IUPAC Name ) [2]
dicarboxylate

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of Dimethyl 2-
bromoterephthalate.

H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's
structure. The aromatic protons exhibit distinct chemical shifts and coupling patterns that
confirm the substitution pattern on the benzene ring.[1]
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
8.31 d 1.6 Aromatic CH
8.00 dd 8.1,1.6 Aromatic CH
7.81 d 8.1 Aromatic CH
Methyl Ester Protons
3.96 s
(OCHs3)
Methyl Ester Protons
3.94 S

(OCHs3)

(Data corresponds to
a 300 MHz spectrum
in CDCIs)[1]

13C NMR Spectroscopy: The carbon NMR spectrum complements the tH NMR data, providing
information about the carbon framework of the molecule.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional
groups present in Dimethyl 2-bromoterephthalate. The spectrum will prominently feature a
strong absorption band around 1720 cm~? corresponding to the carbonyl (C=0) stretch of the
ester groups, and a band in the region of 500-600 cm~1 indicative of the carbon-bromine (C-Br)
bond.[1]

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The
mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Synthesis of Dimethyl 2-bromoterephthalate:
Pathways and Protocols

The synthesis of Dimethyl 2-bromoterephthalate can be approached through several routes,
with the choice often depending on the availability of starting materials and the desired scale of
the reaction.
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Pathway 1: Direct Esterification of 2-Bromoterephthalic
Acid
This is the most straightforward method when 2-bromoterephthalic acid is commercially

available or readily synthesized.[1] The reaction involves the acid-catalyzed esterification with
methanol.

Starting Material

[Z-Bromoterephthalic Acia
Reflux

\

Reagents Product

<
( Methanol (CHsOH) )7 > Dimethyl 2-bromoterephtha|atej

( Acid Catalyst (e.g., H2SO4)
- J

Click to download full resolution via product page
Caption: Synthesis of Dimethyl 2-bromoterephthalate via direct esterification.
Experimental Protocol: Acid-Catalyzed Esterification

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 2-bromoterephthalic acid in an excess of methanol.

o Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

solution.

¢ Reaction: Heat the mixture to reflux and maintain for 16 hours.[1] The progress of the
reaction can be monitored by thin-layer chromatography (TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature. The product
may precipitate out of solution. If so, collect the solid by filtration. If not, remove the excess
methanol under reduced pressure.

 Purification: The crude product can be purified by recrystallization from methanol to yield the
final product. A reported procedure using this method resulted in a nearly quantitative yield.

[1]
Alternative Protocol: Thionyl Chloride-Mediated Esterification
An alternative and often higher-yielding method involves the use of thionyl chloride.

e Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-
bromoterephthalic acid in methanol.

o Reagent Addition: Carefully add thionyl chloride dropwise to the suspension at room
temperature.

e Reaction: Heat the mixture to reflux and maintain for 5 hours.[1]

o Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and
the residue is purified. This method has been reported to produce a 98% yield.[1]

Pathway 2: Multi-step Synthesis from Dimethyl
Terephthalate

For situations where high regioselectivity is paramount and 2-bromoterephthalic acid is not
readily available, a multi-step synthesis starting from dimethyl terephthalate is a viable option.
[1] This pathway involves nitration, reduction, bromination, and diazotization followed by
elimination.[1]
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Caption: Multi-step synthesis of Dimethyl 2-bromoterephthalate.
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Key Reactions and Synthetic Applications

The synthetic utility of Dimethyl 2-bromoterephthalate is primarily derived from the reactivity
of its bromine substituent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between
Dimethyl 2-bromoterephthalate and an organoboron compound.[6][7] This reaction is
catalyzed by a palladium complex and requires a base.[6][7]
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(R-B(OH): or Ester) J
Gimethyl 2-bromoterephthalate) Product
\_ J
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Caption: Schematic of the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

e Reaction Setup: To a flame-dried Schlenk flask, add Dimethyl 2-bromoterephthalate, the
desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPhs)s, 1-5
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mol%), and a base (e.g., K2COs or Cs2COs3, 2-3 equivalents).

o Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or
dioxane and water.

 Inert Atmosphere: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15
minutes.

o Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until
the starting material is consumed, as monitored by TLC or GC-MS.

o Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl
acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium
sulfate.

 Purification: Concentrate the solution under reduced pressure and purify the crude product
by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between Dimethyl
2-bromoterephthalate and a terminal alkyne. This reaction is typically catalyzed by a
palladium complex with a copper(l) co-catalyst in the presence of an amine base.

Representative Experimental Protocol: Sonogashira Coupling

e Reaction Setup: In a Schlenk flask under an inert atmosphere, combine Dimethyl 2-
bromoterephthalate, a palladium catalyst (e.g., Pd(PPhs)s, 1-5 mol%), and a copper(l) salt
(e.g., Cul, 2-10 mol%) in a suitable solvent such as THF or DMF.

» Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents) and an amine base (e.qg.,
triethylamine or diisopropylamine, 2-3 equivalents).

e Reaction: Stir the reaction mixture at room temperature or with gentle heating until
completion.

o Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated
agueous ammonium chloride solution to remove the copper salts. Separate the organic
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layer, dry it, and concentrate it.

« Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl
aminoterephthalate derivatives by coupling Dimethyl 2-bromoterephthalate with a primary or
secondary amine.[8][9] This reaction is catalyzed by a palladium complex with a specialized
phosphine ligand and requires a strong base.[8][9]

Representative Experimental Protocol: Buchwald-Hartwig Amination

o Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a
palladium precatalyst (e.g., Pdz2(dba)s), a suitable phosphine ligand (e.g., Xantphos, BINAP),
and a strong base (e.g., sodium tert-butoxide).

» Reagent Addition: Add Dimethyl 2-bromoterephthalate, the amine coupling partner, and an
anhydrous solvent such as toluene or dioxane.

e Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically
80-120 °C) with stirring for the necessary duration.

o Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with
water and brine.

 Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by
column chromatography.

Applications in Materials Science and Drug
Discovery

The versatility of Dimethyl 2-bromoterephthalate as a synthetic intermediate has led to its
use in several advanced applications.

Precursor for Metal-Organic Frameworks (MOFs)
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The terephthalate moiety of the molecule can act as a linker to connect metal ions, forming
porous, crystalline structures known as Metal-Organic Frameworks (MOFs).[1] The bromo-
substituent can be used to functionalize the pores of the MOF, altering its chemical
environment and enhancing its performance for specific tasks like gas storage and separation.

[1]
General Protocol for MOF Synthesis

e Solution Preparation: In a reaction vessel, dissolve Dimethyl 2-bromoterephthalate (or the
corresponding 2-bromoterephthalic acid) and a metal salt (e.g., a zirconium or zinc salt) in a
suitable solvent, often N,N-dimethylformamide (DMF).[10]

e Solvothermal Reaction: Seal the vessel and heat it in an oven at a specific temperature for a
set period to allow for the formation of the MOF crystals.[10]

« |solation and Activation: After cooling, the MOF crystals are collected by filtration or
centrifugation, washed with fresh solvent, and then activated by heating under vacuum to
remove any guest solvent molecules from the pores.[10]

Monomer in Polymer Chemistry

Dimethyl 2-bromoterephthalate can be used as a monomer in the synthesis of specialized
polyesters and polyamides.[1] The bromine atom can be retained in the polymer backbone to
impart specific properties or can be used for post-polymerization modification.

General Polymerization Procedure (Transesterification)

 Monomer and Catalyst Charging: A reactor is charged with Dimethyl 2-
bromoterephthalate, a diol (e.g., ethylene glycol), and a transesterification catalyst (e.g.,
zinc acetate).[11]

o Transesterification: The mixture is heated under a nitrogen atmosphere, and the methanol
produced is removed by distillation to drive the reaction forward.[11]

» Polycondensation: A polycondensation catalyst (e.g., antimony trioxide) is added, and the
temperature is increased while the pressure is reduced.[11] The excess diol is removed
under vacuum, leading to an increase in the polymer's molecular weight.[11]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b101079
https://www.benchchem.com/product/b101079
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Protocols_Synthesis_and_Application_of_Metal_Organic_Frameworks_Using_2_Bromo_6_nitroterephthalic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Synthesis_and_Application_of_Metal_Organic_Frameworks_Using_2_Bromo_6_nitroterephthalic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Synthesis_and_Application_of_Metal_Organic_Frameworks_Using_2_Bromo_6_nitroterephthalic_Acid.pdf
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/product/b101079
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Dimethyl_Terephthalate_as_a_Monomer_in_Polyester_Polymerization.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Dimethyl_Terephthalate_as_a_Monomer_in_Polyester_Polymerization.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Dimethyl_Terephthalate_as_a_Monomer_in_Polyester_Polymerization.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Dimethyl_Terephthalate_as_a_Monomer_in_Polyester_Polymerization.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Intermediate in Drug Development

In medicinal chemistry, the bromine atom on Dimethyl 2-bromoterephthalate serves as a
crucial handle for introducing various functional groups to create libraries of bioactive
compounds for drug discovery.[1] Its use as an intermediate allows for the systematic
modification of a lead compound's structure to optimize its pharmacological properties.

Safety and Handling

Dimethyl 2-bromoterephthalate should be handled with appropriate safety precautions in a
laboratory setting.

o Hazard Classification: It is known to cause skin irritation (H315), serious eye irritation (H319),
and may cause respiratory irritation (H335).[2]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat when handling this compound.[12]

o Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or
vapors.[12]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials.[12]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
[12]

Conclusion

Dimethyl 2-bromoterephthalate is a highly valuable and versatile building block in modern
organic synthesis. Its unique structure provides a platform for a wide range of chemical
transformations, most notably palladium-catalyzed cross-coupling reactions, making it an
essential tool for the synthesis of advanced materials, functional polymers, and novel
pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and
reactivity, as detailed in this guide, is crucial for harnessing its full potential in research and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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